N-(1-Naphthyl)ethylenediamine dihydrochloride

Overview

Description

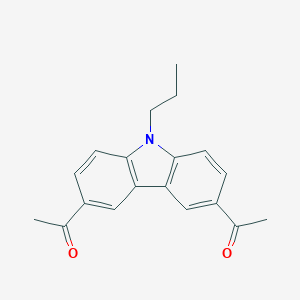

N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD) is a chemical compound that is used in a variety of laboratory experiments and scientific research applications. It is a diamine derivative of 1-naphthol, and is commonly used as a reagent in organic synthesis. NEDD is a colorless, water-soluble solid that is stable at room temperature. Its chemical formula is C10H12Cl2N2.

Mechanism of Action

Target of Action

N-(1-Naphthyl)ethylenediamine dihydrochloride primarily targets aromatic amines, aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides . These compounds are often involved in various biochemical reactions and pathways.

Mode of Action

This compound acts as a donor molecule and forms charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) . This interaction results in the formation of these complexes, which can be investigated using techniques like positron annihilation lifetime spectroscopy .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it is used in the preparation of staining solutions for visualizing the reaction products of starch-active enzymes, which contain α-1, 4 linked and α-1, 6 linked glucose . This indicates its role in influencing carbohydrate metabolism pathways.

Result of Action

The primary result of the action of this compound is the formation of strongly colored azo compounds . This occurs when it undergoes a diazonium coupling reaction in the presence of nitrite . The color intensity of the resulting azo compound can be measured spectrophotometrically, providing a quantitative measure of the nitrite concentration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it can be affected by the pH and temperature of the solution . Furthermore, it is sensitive to light and hygroscopic , indicating that its stability and activity can be affected by light exposure and humidity.

Safety and Hazards

N-(1-Naphthyl)ethylenediamine dihydrochloride is classified as a skin irritant and serious eye irritant . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area . Contact with skin, eyes, and clothing should be avoided .

Biochemical Analysis

Biochemical Properties

N-(1-Naphthyl)ethylenediamine dihydrochloride acts as a donor molecule and forms charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) . These complexes have been investigated by positron annihilation lifetime spectroscopy (PAL) . The compound undergoes most reactions typical to naphthylamine and primary amines such as diazotation .

Cellular Effects

It is known that the compound is used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry . This suggests that it may interact with cellular components involved in nitrate and nitrite metabolism.

Molecular Mechanism

This compound readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . This reaction is used in the quantitative analysis of nitrate and nitrite in water samples . The compound’s ability to form charge transfer (CT) complexes with various acceptors also suggests that it may interact with biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

Its use in the analysis of nitrate and nitrite suggests that it may interact with enzymes or cofactors involved in nitrate and nitrite metabolism .

properties

| { "Design of Synthesis Pathway": "The synthesis of N-(1-Naphthyl)ethylenediamine dihydrochloride can be achieved through a condensation reaction between 1-naphthaldehyde and ethylenediamine followed by salt formation with hydrochloric acid.", "Starting Materials": [ "1-naphthaldehyde", "ethylenediamine", "hydrochloric acid", "sodium hydroxide", "dichloromethane", "diethyl ether", "anhydrous sodium sulfate" ], "Reaction": [ "1. Dissolve 1-naphthaldehyde (10 mmol) in dichloromethane (20 mL) and add ethylenediamine (20 mmol) dropwise under stirring at room temperature.", "2. Stir the reaction mixture for 2 hours at room temperature.", "3. Add sodium hydroxide solution (10%) to the reaction mixture until pH reaches 10.", "4. Extract the product with dichloromethane (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "5. Concentrate the organic layer under reduced pressure to obtain a yellow solid.", "6. Dissolve the crude product in diethyl ether (10 mL) and add hydrochloric acid (10%) dropwise until pH reaches 2.", "7. Collect the precipitated product by filtration and wash with diethyl ether.", "8. Recrystallize the product from ethanol to obtain N-(1-Naphthyl)ethylenediamine dihydrochloride as a yellow solid." ] } | |

CAS RN |

1465-25-4 |

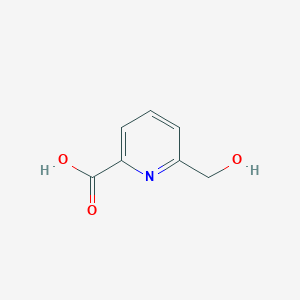

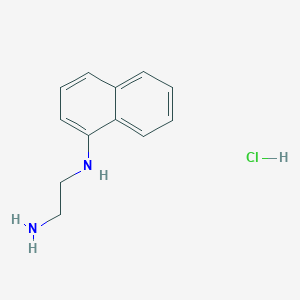

Molecular Formula |

C12H15ClN2 |

Molecular Weight |

222.71 g/mol |

IUPAC Name |

N'-naphthalen-1-ylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C12H14N2.ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,14H,8-9,13H2;1H |

InChI Key |

WZRRZVUZWWMSKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCN.Cl.Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCN.Cl |

Color/Form |

LONG HEXAGONAL PRISMS |

melting_point |

370 to 374 °F (NTP, 1992) 188-190 °C |

Other CAS RN |

1465-25-4 |

physical_description |

N-(1-naphthyl)ethylenediamine dihydrochloride appears as white to light tan or gray crystalline solid or off-white powder. (NTP, 1992) |

Pictograms |

Irritant |

Related CAS |

551-09-7 (Parent) |

solubility |

1 to 10 mg/mL at 64° F (NTP, 1992) SOL IN 95% ALCOHOL, DILUTE HYDROCHLORIC ACID, HOT WATER, ACETONE, ABSOLUTE ALCOHOL |

synonyms |

N-(1-naphthyl)ethylenediamine N-(1-naphthyl)ethylenediamine dihydrochloride N-(1-naphthyl)ethylenediamine monohydrochloride N-1-EDAN N-1-ethylenediaminonaphthalene N-1-naphthylethylenediamine N-naphthyl-ethylene-diammonium dichloride |

vapor_pressure |

Negligible (NTP, 1992) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary analytical application of N-(1-Naphthyl)ethylenediamine dihydrochloride?

A1: this compound is widely employed as a chromogenic reagent in spectrophotometric assays, particularly for determining nitrite concentrations. [, , , , , , , ]

Q2: How does this compound enable nitrite detection?

A2: It participates in a diazo coupling reaction. Nitrite reacts with a suitable reagent like sulfanilamide to form a diazonium salt. This salt then couples with this compound, generating a colored azo dye detectable by spectrophotometry. [, , , , , ]

Q3: What makes this compound suitable for analyzing environmental samples?

A3: Methods using this compound have demonstrated high sensitivity, allowing for the determination of nitrite in complex matrices like water (including rainwater, lake water, and seawater), soil, and even biological samples like saliva. [, , ]

Q4: Can this compound be used in automated analytical systems?

A4: Yes, it has been successfully integrated into flow injection analysis (FIA) systems for automated nitrite determination, enabling high throughput analysis of water samples. [, , ]

Q5: Are there any solid-phase extraction techniques using this compound for nitrite analysis?

A5: Yes, researchers have developed methods where the azo dye formed with this compound is extracted onto C18 cartridges, allowing for preconcentration and enhanced sensitivity in nitrite analysis. [, ]

Q6: What are the limitations of using this compound in nitrite analysis?

A6: While generally robust, the method can be susceptible to interferences from other chemical species. Careful optimization and potential masking agents may be needed for accurate analysis, especially in complex matrices. []

Q7: How is this compound used to quantify other compounds?

A7: Beyond nitrite, it has been indirectly used to quantify substances like hydrogen sulfide, ascorbic acid, and even pharmaceuticals by exploiting reactions that ultimately produce or consume nitrite, allowing for indirect measurement. [, , , ]

Q8: What is the biological significance of nitric oxide (NO) and its relationship with this compound?

A8: Nitric oxide is a crucial signaling molecule in biological systems. This compound is used in assays to quantify NO indirectly by measuring the nitrite produced as a byproduct of NO reactions. [, ]

Q9: Can this compound be used to study enzyme activity?

A9: Yes, it has been used in assays to determine the activity of enzymes like nitrate reductase and glutathione S-transferase, which are involved in important biological processes. [, , , , ]

Q10: Has this compound been investigated for potential carcinogenicity?

A10: Yes, a bioassay was conducted on Fischer 344 rats and B6C3F1 mice. Under the specific conditions of that study, dietary administration of this compound was not found to be carcinogenic. []

Q11: Are there applications of this compound in material science?

A11: Yes, it has been used in conjunction with other materials to fabricate electrochemical sensors. For instance, a paste electrode incorporating this compound, nickel porphyrin, and graphene oxide was developed for the sensitive detection of naphthalene. []

Q12: Has this compound been used to study the self-assembly of polymers?

A12: Yes, researchers have investigated its use as a fluorescent probe to study the formation of reversed micelles by amphiphilic block copolymers in solutions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)